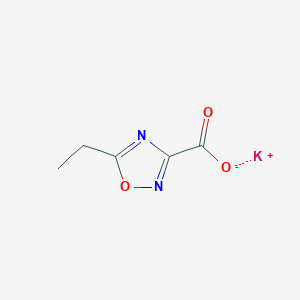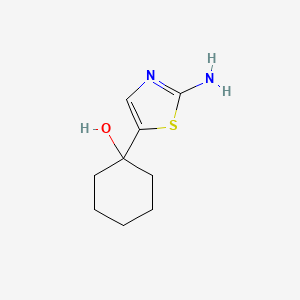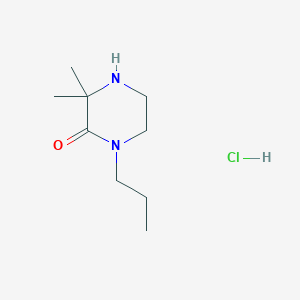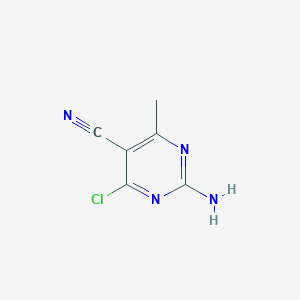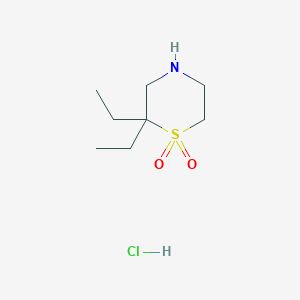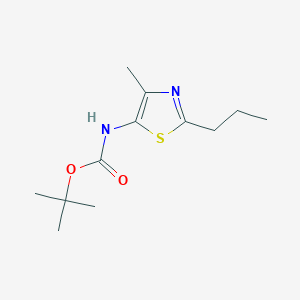
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine dihydrochloride
Overview
Description
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine dihydrochloride (5-TB-PYM-PY-DHC) is a novel heterocyclic compound that has been used in scientific research for its potential applications in the fields of drug discovery, biochemistry, and pharmacology. It is a highly water-soluble compound that has been found to be stable in aqueous solutions and has a low toxicity profile. This compound has been studied extensively for its potential applications in the development of new drugs and therapies, as well as for its biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for the introduction of the tert-butyl group into other compounds, which can be useful in increasing molecular steric hindrance, thus affecting the reactivity and stability of the synthesized molecules .
Pharmaceutical Research
In pharmaceutical research, this compound can be utilized as a building block for the development of new drugs. Its pyridinylmethyl moiety is a common feature in molecules with biological activity, and modifications to this core structure can lead to the discovery of compounds with potential therapeutic effects .
Chemical Production Processes
The tert-butyl group in this compound makes it a valuable agent in chemical production processes. It can be used to modify the solubility and boiling points of substances, which is crucial in designing efficient industrial chemical processes .
Laboratory Research
Researchers use this compound in various laboratory experiments to study its reactivity and interaction with other chemicals. This can provide insights into reaction mechanisms and the development of new synthetic methodologies .
Electrophilic Reactions
The compound’s reactivity profile suggests potential in electrophilic reactions, where it can form novel bonds with electrophiles. This opens up possibilities for creating a wide range of derivatives with varying properties and applications .
Nomenclature Studies
The compound’s name follows IUPAC nomenclature rules, making it a subject of study in organic chemistry education. Understanding its naming helps in learning the systematic approach to naming complex organic molecules .
properties
IUPAC Name |
5-tert-butyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.2ClH/c1-13(2,3)11-7-12(14)16-17(11)9-10-5-4-6-15-8-10;;/h4-8H,9H2,1-3H3,(H2,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSYAILTXIIRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1CC2=CN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



